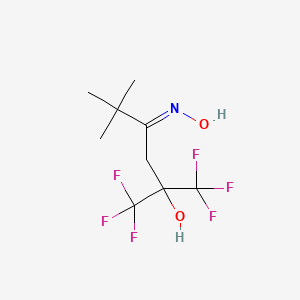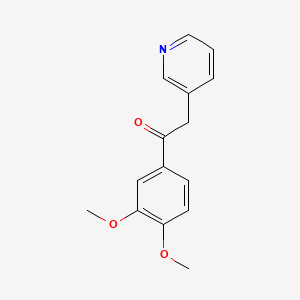![molecular formula C18H20O6 B14332406 Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis- CAS No. 109217-64-3](/img/structure/B14332406.png)
Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid is an organic compound characterized by the presence of a naphthalene core substituted with butanoic acid groups through ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid typically involves the reaction of 2,7-dihydroxynaphthalene with 4-bromobutanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of the naphthalene core attack the bromine atoms of the butanoic acid, forming ether linkages.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can further enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The ether linkages can be targeted for substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of naphthalene-2,7-dicarboxylic acid.
Reduction: Formation of 4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its structural rigidity and functional versatility.
Mecanismo De Acción
The mechanism by which 4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades or metabolic pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-(Naphthalene-2,7-diylbis(oxy))diphthalonitrile
- 4,4’-(Naphthalene-2,7-diylbis(oxy))dianiline
Uniqueness
4,4’-(Naphthalene-2,7-diylbis(oxy))dibutanoic acid is unique due to its specific substitution pattern and the presence of butanoic acid groups
Propiedades
Número CAS |
109217-64-3 |
|---|---|
Fórmula molecular |
C18H20O6 |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
4-[7-(3-carboxypropoxy)naphthalen-2-yl]oxybutanoic acid |
InChI |
InChI=1S/C18H20O6/c19-17(20)3-1-9-23-15-7-5-13-6-8-16(12-14(13)11-15)24-10-2-4-18(21)22/h5-8,11-12H,1-4,9-10H2,(H,19,20)(H,21,22) |
Clave InChI |
MOWIKVHFTUBNIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=C2)OCCCC(=O)O)OCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


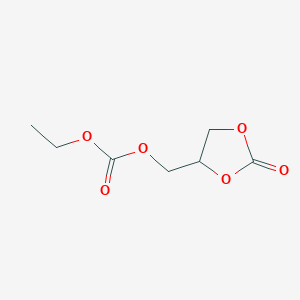
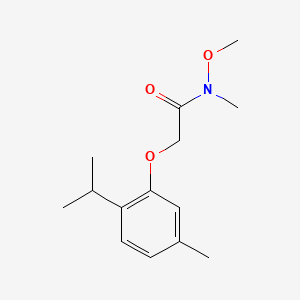
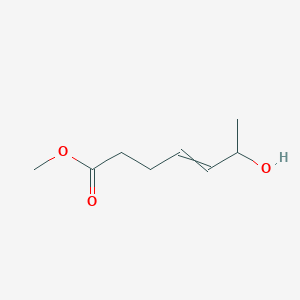
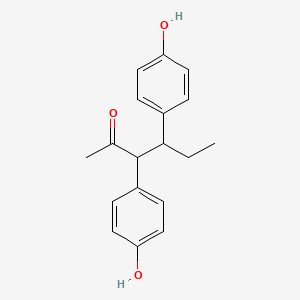
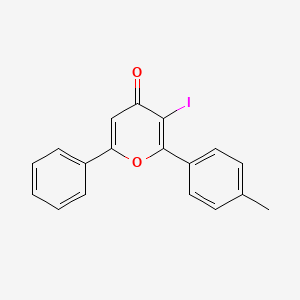
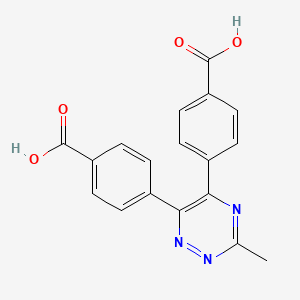
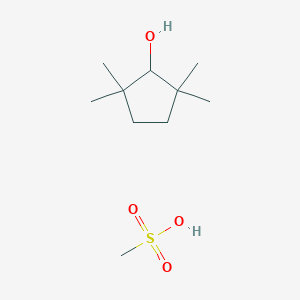


![N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide](/img/structure/B14332390.png)
![1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14332391.png)

